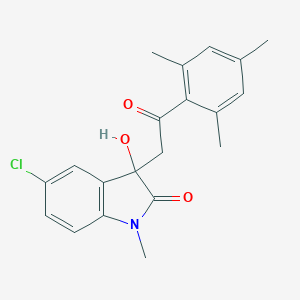

![molecular formula C27H20ClNO3 B272164 3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as Indo-1, and it belongs to the class of indole derivatives. Indo-1 has been extensively studied for its ability to act as a calcium indicator in various biological systems.

Wirkmechanismus

Indo-1 works by binding with calcium ions and undergoing a conformational change. The compound has two fluorescent forms, a blue form, and a violet form. In the presence of calcium ions, the blue form is converted into the violet form, resulting in a change in fluorescence intensity. The change in fluorescence intensity can be measured using a fluorescence spectrophotometer, and this can be used to quantify the amount of calcium ions present in the system.

Biochemical and Physiological Effects:

Indo-1 has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been used in various biological systems without causing any significant toxicity or adverse effects. However, it is important to note that the concentration of Indo-1 used in experiments should be carefully controlled to avoid any potential toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Indo-1 as a calcium indicator is its high sensitivity and specificity for calcium ions. The compound has a high binding affinity for calcium ions and can detect changes in calcium concentration in real-time. Additionally, the use of Indo-1 does not require the addition of exogenous cofactors or substrates, making it a simple and cost-effective tool for studying calcium signaling.

One limitation of Indo-1 is its limited spectral range, which makes it difficult to use in multiplex assays. Additionally, Indo-1 is sensitive to pH changes, and variations in pH can affect its fluorescence properties. Therefore, it is important to carefully control the pH of the system when using Indo-1.

Zukünftige Richtungen

Indo-1 has shown promising results in studying calcium signaling in various biological systems. However, there is still much to be explored in terms of its potential applications. Some future directions for Indo-1 research include:

1. Development of new calcium indicators with improved spectral properties and sensitivity.

2. Investigation of the role of calcium signaling in disease states, such as cancer and neurodegenerative diseases.

3. Application of Indo-1 in high-throughput screening assays for drug discovery.

4. Use of Indo-1 in combination with other imaging techniques, such as confocal microscopy, to study calcium signaling in vivo.

5. Development of new methods for the targeted delivery of Indo-1 to specific cells or tissues.

Conclusion:

In conclusion, Indo-1 is a synthetic compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. The compound has been extensively studied for its ability to act as a calcium indicator in various biological systems. Indo-1 has minimal biochemical and physiological effects on cells and tissues and has several advantages as a calcium indicator. However, its use is limited by its spectral range and sensitivity to pH changes. Future research on Indo-1 is focused on developing new calcium indicators, investigating the role of calcium signaling in disease states, and exploring new applications of Indo-1 in drug discovery and imaging techniques.

Synthesemethoden

Indo-1 can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-chloroacetophenone, followed by the reduction of the resulting nitro compound to an amine. The amine is then condensed with 1-naphthaldehyde to form the final product, Indo-1. The synthesis of Indo-1 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Indo-1 has been widely used as a calcium indicator in various biological systems. The compound has the ability to bind with calcium ions and undergo a conformational change, resulting in a change in its fluorescence properties. This property has made Indo-1 a valuable tool for studying calcium signaling in cells. Indo-1 has been used to study calcium signaling in various systems, including neurons, muscle cells, and immune cells. The compound has also been used to study calcium signaling in vivo in animal models.

Eigenschaften

Produktname |

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one |

|---|---|

Molekularformel |

C27H20ClNO3 |

Molekulargewicht |

441.9 g/mol |

IUPAC-Name |

3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one |

InChI |

InChI=1S/C27H20ClNO3/c28-23-14-5-3-12-21(23)25(30)16-27(32)22-13-4-6-15-24(22)29(26(27)31)17-19-10-7-9-18-8-1-2-11-20(18)19/h1-15,32H,16-17H2 |

InChI-Schlüssel |

QQOWAAZHOLKIKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5Cl)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=C5Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)

![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)

![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)

![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)

![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)

![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)

![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)

![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)